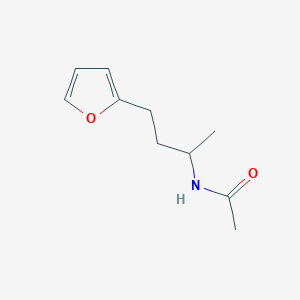

n-(4-(Furan-2-yl)butan-2-yl)acetamide

Description

Historical Context and Evolution of Furan-Containing Organic Compounds in Chemical Synthesis

The history of furan (B31954) chemistry dates back to the 18th century. The name "furan" is derived from the Latin word "furfur," meaning bran, from which the first furan derivative, 2-furoic acid, was isolated in 1780 by Carl Wilhelm Scheele. Another key derivative, furfural (B47365), was discovered in 1831 by Johann Wolfgang Döbereiner and later characterized by John Stenhouse. Furan itself was first synthesized by Heinrich Limpricht in 1870.

Initially, the chemistry of furans was largely exploratory. However, the 20th century saw a significant expansion in the understanding of furan's reactivity and its utility as a synthetic building block. The development of new synthetic methods, such as the Paal-Knorr synthesis and the Feist-Benary furan synthesis, allowed for the preparation of a wide variety of substituted furans. The recognition of the furan ring as a versatile diene in Diels-Alder reactions further broadened its application in the synthesis of complex organic molecules. Today, furan derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and materials. ijabbr.comscispace.com

Significance of Acetamide (B32628) Scaffolds in Medicinal Chemistry and Chemical Biology

The acetamide group (-NHC(O)CH₃) is a ubiquitous feature in medicinal chemistry and is present in numerous approved drugs. Its importance stems from its ability to act as a hydrogen bond donor and acceptor, which allows for strong and specific interactions with biological targets such as enzymes and receptors. This functional group can also improve the pharmacokinetic properties of a drug molecule, including its solubility and metabolic stability.

Acetamide derivatives have been shown to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer properties. orientjchem.orgutripoli.edu.ly A classic example of a widely used drug containing an acetamide scaffold is paracetamol (acetaminophen). The versatility of the acetamide moiety in drug design continues to make it a focus of research in the development of new therapeutic agents.

Structural Elucidation and Nomenclatural Aspects of N-(4-(Furan-2-yl)butan-2-yl)acetamide

The systematic IUPAC name for the compound is N-[4-(furan-2-yl)butan-2-yl]acetamide. fluorochem.co.uk Its chemical structure consists of a furan ring connected to a butyl chain at the 2-position of the furan. The butyl chain is substituted with an acetamide group at its second carbon atom.

The structural elucidation of this compound would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For instance, in a related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, the presence of a hindered cis-trans rotational equilibrium around the amide bond was observed using NMR spectroscopy, a phenomenon that could also be present in this compound. scielo.br

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 880-33-1 fluorochem.co.uk |

| Molecular Formula | C₁₀H₁₅NO₂ |

| IUPAC Name | N-[4-(furan-2-yl)butan-2-yl]acetamide fluorochem.co.uk |

| Canonical SMILES | CC(=O)NC(C)CCC1=CC=CO1 fluorochem.co.uk |

| InChI | InChI=1S/C10H15NO2/c1-8(11-9(2)12)5-6-10-4-3-7-13-10/h3-4,7-8H,5-6H2,1-2H3,(H,11,12) fluorochem.co.uk |

| InChI Key | ZJUCVFSANBJYSX-UHFFFAOYSA-N fluorochem.co.uk |

Overview of Research Trajectories for this compound and its Analogues

Given the well-established biological activities of both furan and acetamide derivatives, research into this compound and its analogues would likely focus on several key areas. The diverse pharmacological profiles of furan-containing compounds suggest that this molecule could be a candidate for screening against a variety of biological targets. orientjchem.orgutripoli.edu.lyijabbr.com

Table 2: Potential Research Areas for Furan-Acetamide Derivatives

| Research Area | Rationale and Potential Applications |

| Antimicrobial Activity | Furan and acetamide moieties are present in many antimicrobial agents. ijabbr.comorientjchem.org Derivatives could be tested against a panel of bacteria and fungi. |

| Anticancer Activity | Numerous furan-containing compounds have demonstrated cytotoxic effects against cancer cell lines. orientjchem.orgutripoli.edu.ly |

| Anti-inflammatory and Analgesic Effects | The acetamide scaffold is a key feature of many anti-inflammatory and analgesic drugs. scispace.com |

| Neurological Applications | Furan derivatives have been investigated for their potential in treating central nervous system disorders. ijabbr.comutripoli.edu.ly |

The synthesis of a library of analogues of this compound, with modifications to the furan ring, the alkyl chain, and the acetamide group, would be a logical step in exploring the structure-activity relationships of this class of compounds. Such studies could lead to the identification of new lead compounds for drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

N-[4-(furan-2-yl)butan-2-yl]acetamide |

InChI |

InChI=1S/C10H15NO2/c1-8(11-9(2)12)5-6-10-4-3-7-13-10/h3-4,7-8H,5-6H2,1-2H3,(H,11,12) |

InChI Key |

ZJUCVFSANBJYSX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CO1)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 4 Furan 2 Yl Butan 2 Yl Acetamide

Retrosynthetic Analysis of the N-(4-(Furan-2-yl)butan-2-yl)acetamide Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

The most logical disconnection point in the this compound molecule is the amide bond. This C-N bond cleavage is a standard retrosynthetic step, leading to two key precursors: 4-(furan-2-yl)butan-2-amine (B1272491) and an acetylating agent.

Retrosynthetic Disconnection:

This primary disconnection suggests that the core of the synthesis will involve the formation of the amide bond between the amine precursor and a suitable acetyl source.

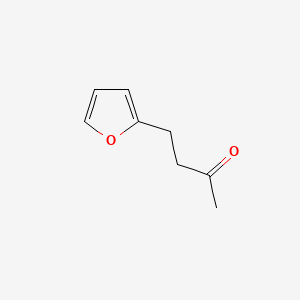

Further disconnection of the 4-(furan-2-yl)butan-2-amine precursor can be envisioned at the C-N bond, suggesting a reductive amination of a corresponding ketone, 4-(furan-2-yl)butan-2-one. This ketone can, in turn, be disconnected to reveal simpler starting materials.

Proposed Precursors:

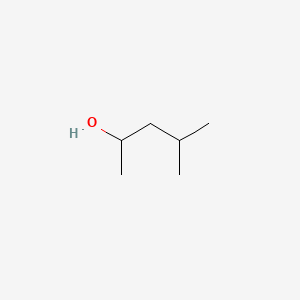

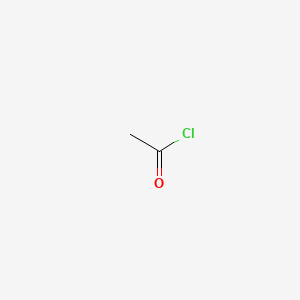

| Precursor Name | Chemical Structure | Role in Synthesis |

| 4-(Furan-2-yl)butan-2-amine |  | Key intermediate |

| Acetic anhydride (B1165640) or Acetyl chloride |  or or  | Acetylating agent |

| 4-(Furan-2-yl)butan-2-one |  | Precursor to the amine |

The introduction of the furan (B31954) and butan-2-yl moieties can be achieved through a Michael addition reaction. A plausible approach involves the reaction of furan with methyl vinyl ketone in the presence of an acid catalyst. This reaction directly constructs the carbon skeleton of 4-(furan-2-yl)butan-2-one.

Synthesis of 4-(2-furyl)butan-2-one (B1293805):

This strategy efficiently assembles the core furan-butan-2-one structure, which can then be further functionalized to the desired amine and subsequently the target acetamide (B32628).

Convergent and Linear Synthesis Pathways for this compound

Both linear and convergent approaches can be employed for the synthesis of this compound. A linear synthesis would involve the sequential modification of a starting material, while a convergent approach would involve the synthesis of key fragments that are then combined in the final steps. The pathway outlined below follows a largely linear sequence from commercially available starting materials.

The final step in the synthesis is the formation of the amide bond. This can be achieved by reacting the key intermediate, 4-(furan-2-yl)butan-2-amine, with a suitable acetylating agent. Common and effective methods include the use of acetyl chloride or acetic anhydride.

Reaction with Acetyl Chloride: The reaction of an amine with an acyl chloride is a robust and widely used method for amide synthesis. pearson.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Reaction with Acetic Anhydride: Acetic anhydride is another effective acetylating agent. orgoreview.com The reaction with an amine yields the corresponding amide and acetic acid as a byproduct. This method can sometimes offer milder reaction conditions compared to the use of acetyl chloride.

Table of Amide Formation Conditions:

| Acetylating Agent | Solvent | Base | Typical Reaction Conditions |

| Acetyl chloride | Dichloromethane (DCM), Tetrahydrofuran (THF) | Triethylamine, Pyridine | 0 °C to room temperature |

| Acetic anhydride | Dichloromethane (DCM), Acetonitrile (B52724) | Pyridine (catalytic) | Room temperature |

Optimizing reaction conditions, such as solvent, temperature, and the choice of base, is crucial for maximizing the yield and purity of the final product.

The synthesis of the crucial 4-(furan-2-yl)butan-2-amine intermediate can be accomplished from 4-(furan-2-yl)butan-2-one via reductive amination. This transformation involves the reaction of the ketone with an ammonia (B1221849) source in the presence of a reducing agent.

Reductive Amination: A common method for reductive amination is the use of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as the reducing agent and ammonia or ammonium (B1175870) acetate (B1210297) as the nitrogen source. This one-pot procedure is generally efficient and provides good yields of the corresponding amine.

Alternative Two-Step Process: An alternative approach involves the formation of an oxime from the ketone by reaction with hydroxylamine, followed by reduction of the oxime to the amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Table of Reductive Amination Methods:

| Method | Reagents | Typical Reaction Conditions |

| One-pot Reductive Amination | NH₃ or NH₄OAc, NaBH₃CN or NaBH(OAc)₃, Methanol | Room temperature |

| Oxime Formation and Reduction | 1. NH₂OH·HCl, Base 2. LiAlH₄, THF or H₂, Pd/C | 1. Room temperature to reflux 2. 0 °C to reflux |

The butan-2-yl moiety in this compound contains a chiral center. The synthesis of specific enantiomers requires a stereocontrolled approach.

Asymmetric Reductive Amination: One strategy is the use of a chiral catalyst or a chiral auxiliary during the reductive amination of 4-(furan-2-yl)butan-2-one. This can lead to the preferential formation of one enantiomer of the 4-(furan-2-yl)butan-2-amine intermediate.

Enzymatic Kinetic Resolution: Another approach involves the enzymatic resolution of the racemic 4-(furan-2-yl)butan-2-amine. Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.

Chiral Resolution via Diastereomeric Salts: A classical method for separating enantiomers is through the formation of diastereomeric salts. The racemic amine can be reacted with a chiral acid, such as tartaric acid, to form diastereomeric salts which can often be separated by crystallization due to their different physical properties. The desired enantiomer of the amine can then be recovered by treatment with a base.

Table of Stereocontrolled Synthesis Approaches:

| Method | Description | Key Reagents/Catalysts |

| Asymmetric Reductive Amination | Use of a chiral catalyst or auxiliary to induce stereoselectivity in the C=N bond reduction. | Chiral phosphine (B1218219) ligands with transition metals (e.g., Rh, Ir), chiral boranes. |

| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer of the racemic amine using an enzyme. | Lipases (e.g., Candida antarctica lipase (B570770) B), acyl donor. |

| Chiral Resolution | Formation and separation of diastereomeric salts. | Chiral resolving agents (e.g., (+)- or (-)-tartaric acid). |

The choice of method for stereocontrolled synthesis will depend on the desired enantiomeric purity and the scalability of the process.

Advanced Synthetic Techniques for Analog Preparation

To explore structure-activity relationships and develop new chemical entities, the synthesis of analogs of this compound is crucial. Advanced techniques such as parallel synthesis and combinatorial chemistry are employed to rapidly generate libraries of related compounds.

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of diverse, yet structurally related, molecules. nih.gov For this compound, a combinatorial approach can be designed by systematically varying its three main structural components: the furan ring, the butyl-amine backbone, and the acyl group.

The core strategy involves the solution-phase or solid-phase synthesis of an array of compounds by combining different sets of building blocks. nih.gov For instance, a library could be generated from three sets of precursors:

Set A (Furan Precursors): A variety of furan-based aldehydes or ketones (e.g., furfural (B47365), 5-methylfurfural) that can be converted into the amine backbone.

Set B (Amine Precursors): A collection of primary or secondary amines that form the core backbone. For the target compound, this would be 4-(furan-2-yl)butan-2-amine and its analogs.

Set C (Acylating Agents): A diverse range of acid chlorides or anhydrides (e.g., acetyl chloride, propionyl chloride, benzoyl chloride) to introduce variability in the amide moiety.

A representative parallel synthesis workflow could involve reacting a single amine precursor, such as 4-(furan-2-yl)butan-2-amine, with an array of different acylating agents in separate reaction vessels (e.g., in a 96-well plate format). This approach allows for the efficient production of a focused library of N-acyl analogs. rsc.org The first 'small molecule' combinatorial libraries demonstrated that complex scaffolds could be built using this diversification strategy. uniroma1.it

Below is an interactive data table illustrating a hypothetical combinatorial library design for analogs of this compound.

The key chemical transformation in the final step of synthesizing this compound is the formation of the amide bond via N-acylation of the secondary amine, 4-(furan-2-yl)butan-2-amine. The development of efficient catalysts is central to optimizing this reaction.

Catalyst Development: Lewis acids are commonly employed to catalyze the acylation of amines. iitm.ac.inresearchgate.net Catalysts such as scandium triflate (Sc(OTf)₃), copper triflate (Cu(OTf)₂), and yttria–zirconia have been shown to be highly effective for the acylation of alcohols and amines. iitm.ac.in For the target synthesis, a mild Lewis acid could activate the acetylating agent (e.g., acetic anhydride), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Other catalysts, such as iodine, have been shown to promote quantitative N-acylation under solvent-free conditions. researchgate.net The choice of catalyst can influence reaction rates, yields, and selectivity, particularly when other functional groups are present in the analog library.

| Catalyst Type | Example Catalyst | Acylating Agent | Conditions | Reference |

| Lewis Acid | Scandium Triflate (Sc(OTf)₃) | Acid Anhydrides | Mild, CH₂Cl₂ | researchgate.net |

| Lewis Acid | Copper Triflate (Cu(OTf)₂) | Acid Anhydrides | Mild, CH₂Cl₂ | researchgate.net |

| Lewis Acid | Yttria-Zirconia | Carboxylic Acids | Heterogeneous | iitm.ac.in |

| Halogen | Iodine (I₂) | Acetyl Chloride | Solvent-free, RT | researchgate.net |

| Simple Acid | Acetic Acid | Ethyl Acetate | 80–120 °C | rsc.org |

| Heterogeneous | Alumina (Al₂O₃) | Acetonitrile | Continuous-flow | nih.gov |

Mechanistic Studies: The generally accepted mechanism for N-acylation with an agent like acetic anhydride involves the nucleophilic attack of the amine's nitrogen atom on one of the carbonyl carbons of the anhydride. orgoreview.com This forms a tetrahedral intermediate. The intermediate then collapses, expelling a carboxylate (acetate) leaving group and a proton from the nitrogen, to yield the final amide product. mdpi.com

A Lewis acid catalyst facilitates this process by coordinating to the carbonyl oxygen of the acetylating agent. wikipedia.org This coordination withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and thus more reactive towards the amine nucleophile. This catalytic action lowers the activation energy of the reaction, allowing it to proceed more rapidly and under milder conditions. Computational and experimental studies on related copper-catalyzed amidation reactions have provided deep insights into the C-N bond-forming step, revealing how catalyst design can influence reaction outcomes. nsf.govnih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches in this compound Production

The principles of green chemistry are increasingly being applied to pharmaceutical and fine chemical synthesis to reduce environmental impact. The production of this compound offers several opportunities to incorporate sustainable practices.

Renewable Feedstocks: The furan moiety is a prime candidate for biomass valorization. Furfural, the precursor to many furan derivatives, can be produced from the dehydration of C5 sugars found in lignocellulosic biomass, such as agricultural waste. nih.govfrontiersin.org Synthesizing the target molecule from biomass-derived furfural aligns with the green chemistry principle of using renewable feedstocks. mdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Cycloaddition reactions and other atom-economic approaches are being developed for the synthesis of furan derivatives, minimizing the generation of byproducts. mdpi.comnih.gov In the amidation step, using carboxylic acids directly with a catalyst that facilitates water removal is more atom-economical than using acid chlorides, which generate stoichiometric chloride waste.

Safer Solvents and Conditions: A significant focus of green chemistry is the reduction or elimination of hazardous organic solvents.

Solvent-Free Reactions: N-acetylation reactions can often be performed under solvent-free conditions, using the reagents themselves as the reaction medium. frontiersin.orgnih.gov This dramatically reduces waste and simplifies purification.

Green Solvents: When a solvent is necessary, greener alternatives to chlorinated solvents or dipolar aprotic solvents are preferred. bohrium.com Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from biomass, or even natural products like vinegar and fruit peel extracts, have been successfully used for N-acetylation reactions. nih.govresearchgate.net

Catalysis over Stoichiometric Reagents: Employing catalysts, rather than stoichiometric amounts of acids or bases, reduces waste and allows for milder reaction conditions. bohrium.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. researchgate.net

The following table summarizes sustainable strategies applicable to the synthesis.

Advanced Spectroscopic and Chromatographic Characterization of N 4 Furan 2 Yl Butan 2 Yl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific chemical shift (δ), multiplicity, coupling constant (J), and integration data for the proton environments of N-(4-(Furan-2-yl)butan-2-yl)acetamide are not available in published literature. A detailed analysis and the corresponding data table cannot be provided.

Published ¹³C NMR spectral data, including chemical shifts for the carbon atoms in this compound, could not be found. Consequently, a data table and a detailed analysis of the carbon skeleton are not possible.

No studies utilizing two-dimensional NMR techniques such as COSY, HSQC, HMBC, or NOESY for the structural elucidation of this compound have been identified. As a result, an analysis of its structural connectivity and stereochemistry based on these methods cannot be presented.

High-Resolution Mass Spectrometry (HRMS)

There is no high-resolution mass spectrometry data available to provide an accurate mass measurement and confirm the elemental composition of this compound.

An analysis of the mass spectrometry fragmentation pattern for this compound cannot be conducted as no mass spectra for this compound have been published.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its secondary amide, furan (B31954) ring, and alkyl chain moieties.

The key vibrational modes anticipated for this compound include:

N-H Stretching: A distinct peak, typically appearing in the range of 3350-3250 cm⁻¹, is characteristic of the N-H bond stretching in a secondary amide. The position and shape of this band can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching from the furan ring is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the butyl and acetyl methyl groups will produce strong absorptions in the 3000-2850 cm⁻¹ region.

C=O Stretching (Amide I): The carbonyl (C=O) stretch of the amide group, known as the Amide I band, is one of the most intense and characteristic peaks in the spectrum, typically found between 1680 and 1630 cm⁻¹.

N-H Bending (Amide II): The Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching, is another prominent feature for secondary amides, occurring in the 1570-1515 cm⁻¹ region.

Furan Ring Vibrations: The furan ring exhibits characteristic C=C stretching absorptions around 1600-1475 cm⁻¹ and C-O-C stretching vibrations typically in the 1250-1020 cm⁻¹ range.

The table below summarizes the expected IR absorption frequencies for the primary functional groups in this compound.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amide | 3350 - 3250 |

| C-H Stretch (Aromatic) | Furan Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Alkyl Chain, Methyl | 3000 - 2850 |

| C=O Stretch (Amide I) | Amide Carbonyl | 1680 - 1630 |

| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 |

| C=C Stretch | Furan Ring | 1600 - 1475 |

| C-O-C Stretch | Furan Ring | 1250 - 1020 |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis (if applicable)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a published crystal structure for this compound is not available in open-access crystallographic databases.

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatography is an indispensable tool for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic techniques are essential for assessing its chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC (RP-HPLC) method is typically suitable for a molecule with the polarity of this compound.

A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode to ensure adequate separation of the main compound from any impurities. Detection can be effectively achieved using a UV-Vis detector, as the furan ring provides a suitable chromophore.

Validation of the HPLC method is critical to ensure its reliability. Key validation parameters include linearity, precision, accuracy, and sensitivity (Limit of Detection and Limit of Quantitation).

Table 2: Representative HPLC Method and Validation Parameters

| Parameter | Condition / Value |

|---|---|

| Chromatographic Conditions | |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~220 nm |

| Column Temperature | 30 °C |

| Validation Data (Illustrative) | |

| Linearity (R²) | > 0.999 |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| LOD (µg/mL) | ~0.1 µg/mL |

Chiral HPLC for Enantiomeric Purity Determination

This compound possesses a stereocenter at the second carbon of the butane (B89635) chain, meaning it can exist as a pair of enantiomers. Since enantiomers often have different pharmacological activities, it is crucial to separate and quantify them. researchgate.net Chiral HPLC is the preferred method for this purpose.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly effective for separating a wide range of chiral compounds, including amides. nih.gov A normal-phase method, using a mobile phase like n-hexane and an alcohol modifier (e.g., ethanol (B145695) or isopropanol), is often employed with these columns. nih.gov The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Table 3: Example Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition / Value |

|---|---|

| Chromatographic Conditions | |

| Column | Chiralpak AD-H (Amylose-based CSP) |

| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 0.7 mL/min |

| Detection Wavelength | ~220 nm |

| Column Temperature | 25 °C |

| Separation Results (Illustrative) | |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is the ideal method for detecting potential volatile impurities in a sample of this compound, such as residual solvents from the synthesis or volatile by-products. thermofisher.com

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. mdpi.comnih.gov The column separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a molecular fingerprint for identification. researchgate.net

Table 4: GC-MS Method for Analysis of Volatile Impurities

| Parameter | Condition / Value |

|---|---|

| Gas Chromatography Conditions | |

| Column | HP-5MS (or equivalent, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Mass Spectrometry Conditions | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35 - 400 amu |

| Potential Impurities | Example Retention Time (min) |

| Tetrahydrofuran (Solvent) | ~3.5 |

| Toluene (Solvent) | ~5.8 |

Computational Chemistry and Molecular Modeling Studies of N 4 Furan 2 Yl Butan 2 Yl Acetamide

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is routinely employed to predict a wide range of molecular properties. However, no published studies were found that have performed DFT calculations on N-(4-(furan-2-yl)butan-2-yl)acetamide.

Optimization of Molecular Geometry and Conformational Analysis

A foundational step in computational chemistry is the determination of the most stable three-dimensional structure of a molecule. This involves geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like this compound, this would also involve a conformational analysis to identify its various stable conformers and their relative energies. At present, there are no published optimized coordinates or conformational analysis data for this compound.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability. From these energies, various reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated. Specific HOMO-LUMO energy values and derived reactivity descriptors for this compound are not available in the scientific literature.

Electrostatic Potential Surface (EPS) Mapping for Interaction Site Prediction

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is valuable for predicting how the molecule might interact with other molecules, such as biological receptors. An EPS map for this compound has not been published.

Vibrational Frequency Calculations and Spectroscopic Property Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These theoretical spectra can aid in the interpretation of experimental spectroscopic data. There are no reported calculated vibrational frequencies for this compound.

Molecular Docking Simulations for Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target like a protein.

In Silico Screening against Known Protein Targets (e.g., Heparanase, Cyclooxygenase enzymes)

Heparanase and cyclooxygenase (COX) enzymes are important targets in drug discovery. While studies have been conducted on other furan-containing compounds as potential inhibitors of these enzymes, there is no published research detailing the in silico screening of this compound against heparanase or cyclooxygenase. Such a study would involve docking the molecule into the active site of these proteins to predict its binding energy and key interactions, but these findings are not currently available.

Lack of Publicly Available Research Precludes a Detailed Computational Analysis of this compound

A thorough review of publicly accessible scientific literature and chemical databases reveals a significant gap in research concerning the specific chemical compound this compound. At present, there are no available computational chemistry or molecular modeling studies that would allow for a detailed and scientifically accurate analysis as requested.

The exploration of a compound's potential therapeutic value and mechanism of action at a molecular level heavily relies on computational methods. Techniques such as molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling are instrumental in predicting how a molecule might interact with biological targets, its stability, and its potential activity. However, the application of these sophisticated computational tools is contingent on the existence of foundational research and experimental data, which are currently unavailable for this compound.

Consequently, it is not feasible to provide a comprehensive article covering the specific topics of binding mode prediction, scoring function validation, conformational dynamics, binding free energy analysis, or the development of QSAR models for this particular compound. Any attempt to generate such an article would be speculative and would not adhere to the principles of scientific accuracy.

Further research, including synthesis, in vitro assays, and initial computational characterizations of this compound, would be required to build the necessary foundation for the in-depth computational and molecular modeling studies outlined. Without such data, a detailed discussion on the topics requested cannot be responsibly undertaken.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Selection of Molecular Descriptors and Statistical Validation Techniques

In the computational analysis of this compound and its analogs, the selection of appropriate molecular descriptors is a critical step for developing robust Quantitative Structure-Activity Relationship (QSAR) models. These descriptors are numerical representations of the chemical and physical properties of the molecules and are categorized into several classes, including 1D, 2D, and 3D descriptors. The primary goal is to identify descriptors that have a strong correlation with the biological activity of interest.

The process begins with the calculation of a wide array of molecular descriptors. For a molecule like this compound, these can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., Wiener index, Kier & Hall connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). The initial pool of descriptors is often large and contains redundant or irrelevant information. Therefore, various feature selection techniques are employed to choose a smaller, more informative subset. Methods such as genetic algorithms, stepwise multiple linear regression, and principal component analysis are commonly utilized to identify the most significant descriptors that contribute to the biological activity.

Once a QSAR model is established using the selected descriptors, its statistical validation is imperative to ensure its reliability and predictive power. derpharmachemica.com Validation is typically performed through both internal and external validation techniques. nih.gov Internal validation assesses the stability of the model within the dataset used to create it. derpharmachemica.com Common internal validation methods include leave-one-out (LOO) cross-validation, where one molecule is removed from the dataset, the model is rebuilt, and the activity of the removed molecule is predicted. derpharmachemica.com This process is repeated for each molecule.

External validation, on the other hand, evaluates the model's ability to predict the activity of new, unseen compounds. nih.govnih.gov This is achieved by splitting the initial dataset into a training set for model development and a test set for validation. mdpi.com The predictive capability of the model is then assessed by how well it predicts the activities of the compounds in the test set. Several statistical metrics are used to quantify the performance of the QSAR model during validation. researchgate.net

Table 1: Representative Molecular Descriptors for this compound

| Descriptor Class | Descriptor Name | Description | Hypothetical Value |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | 181.23 g/mol |

| Number of Rotatable Bonds (nRotB) | The number of bonds that allow free rotation around them. | 4 | |

| Topological | Wiener Index (W) | A distance-based topological index. | 528 |

| Kier & Hall Connectivity Index (¹χ) | A measure of the degree of branching in a molecule. | 5.32 | |

| Quantum-Chemical | Highest Occupied Molecular Orbital Energy (EHOMO) | Related to the electron-donating ability of the molecule. | -8.5 eV |

| Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Related to the electron-accepting ability of the molecule. | -0.9 eV | |

| Dipole Moment (µ) | A measure of the polarity of the molecule. | 2.5 D |

Pharmacophore Modeling and Virtual Screening for Novel Analog Discovery

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For this compound, a pharmacophore model can be developed based on its structure and known interactions with a biological target, or by aligning a set of active analogs and extracting common features.

Once a pharmacophore model is generated and validated, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophore. fip.org This process allows for the rapid identification of structurally diverse molecules that are likely to possess the desired biological activity. The screening process involves fitting each molecule from the database onto the pharmacophore model and scoring it based on how well it matches the defined features and their spatial constraints.

The hits obtained from virtual screening are then subjected to further analysis, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to prioritize candidates for synthesis and biological testing. researchgate.net This integrated computational approach significantly accelerates the discovery of new and potent analogs of this compound.

Table 2: Hypothetical Pharmacophore Features of this compound

| Feature Type | Location in Molecule | Description |

| Hydrogen Bond Donor | Amide N-H group | Donates a hydrogen atom to form a hydrogen bond. |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the acetamide (B32628) group | Accepts a hydrogen atom to form a hydrogen bond. |

| Aromatic Ring | Furan (B31954) ring | Participates in π-π stacking or other aromatic interactions. |

| Hydrophobic Center | Butyl chain | Interacts with hydrophobic pockets of the target protein. |

Structure Activity Relationship Sar Studies and Analog Design for N 4 Furan 2 Yl Butan 2 Yl Acetamide Derivatives

Identification of Pharmacophoric Elements within the N-(4-(Furan-2-yl)butan-2-yl)acetamide Core

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound, the key pharmacophoric elements are the furan (B31954) ring, the flexible linker, and the hydrogen-bonding acetamide (B32628) group.

The furan ring is a five-membered aromatic heterocycle that serves as a vital scaffold in numerous biologically active compounds. ijabbr.comutripoli.edu.ly Its significance in the this compound core can be attributed to several key features:

Hydrogen Bond Acceptor : The oxygen atom within the furan ring possesses lone pairs of electrons and can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (like -NH or -OH groups) on a biological target. orientjchem.org This interaction helps to anchor the ligand in the correct orientation for optimal binding.

Bioisosterism : The furan ring is often considered a bioisostere of other aromatic rings like phenyl or thiophene (B33073). It offers a distinct hydrophilic-lipophilic balance and can improve metabolic stability or bioavailability compared to a benzene (B151609) ring. orientjchem.org

The furan moiety's ability to engage in a combination of polar and non-polar interactions makes it a versatile component for establishing a strong affinity for a wide range of biological receptors. ijabbr.comorientjchem.org

The butan-2-yl linker connects the furan ring to the acetamide group. Its length, flexibility, and stereochemistry are critical for correctly positioning the other pharmacophoric elements within the binding site.

Linker Length and Flexibility : The four-carbon chain provides a specific spatial distance between the furan and acetamide moieties. This distance is often optimal for bridging two key interaction points within a receptor. Studies on other molecular scaffolds have shown that linker length is a critical determinant of biological activity; a linker that is too short may prevent the molecule from reaching both binding sites, while one that is too long may introduce conformational flexibility that is entropically unfavorable for binding. researchgate.net The optimal linker length is typically narrow, and even small deviations can lead to a significant loss of activity. researchgate.net

Chirality : The butan-2-yl linker contains a chiral center at the second carbon atom (the carbon to which the acetamide group is attached). Biological systems, such as enzymes and receptors, are themselves chiral and can exhibit a high degree of stereoselectivity. nih.govmdpi.com Consequently, the two enantiomers (R and S forms) of this compound can have vastly different biological activities. One enantiomer (the eutomer) may fit perfectly into the binding site, leading to a potent therapeutic effect, while the other (the distomer) may bind with lower affinity, be inactive, or even cause unwanted side effects. mdpi.comresearchgate.net Therefore, establishing the absolute stereochemistry of the chiral center is essential for valid SAR analysis and drug development. nih.gov Studies on other chiral molecules, such as STAT3 inhibitors, have demonstrated that the (R)-configuration can be significantly more potent than the (S)-configuration, highlighting the importance of stereochemistry in orientational binding. nih.govacs.org

The acetamide group (-NHC(=O)CH₃) is a crucial pharmacophoric feature, primarily due to its ability to form strong hydrogen bonds, which are fundamental to molecular recognition and the stability of a ligand-receptor complex. scielo.org.mx

Hydrogen Bond Donor and Acceptor : The acetamide moiety contains a nitrogen-hydrogen (N-H) group, which acts as an excellent hydrogen bond donor. scielo.org.mxnih.gov Simultaneously, the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. nih.govresearchgate.net This dual functionality allows the acetamide group to form a network of hydrogen bonds with corresponding acceptor and donor sites on a biological target, significantly contributing to binding affinity and specificity. nih.gov

Structural Rigidity and Conformation : The amide bond has a partial double-bond character, which restricts rotation and imparts a degree of planarity to the acetamide group. This rigidity helps to lock the molecule into a specific, favorable conformation for binding, reducing the entropic penalty upon interaction with a receptor. scielo.org.mx These interactions are critical in defining the structure and function of proteins and are mimicked by the acetamide group in stabilizing its binding. researchgate.net

Systematic Structural Modifications of this compound

Systematic modification of the core structure is a cornerstone of SAR studies, allowing for the fine-tuning of biological activity.

Altering the substituents on the furan ring can dramatically influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity. researchgate.net

Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO₂) or halogens (-Cl, -F) are EWGs. Adding them to the furan ring can increase its acidity and alter its hydrogen bond accepting capability. In many contexts, such as antibacterial and anticancer agents, EWGs have been shown to increase bioactivity. orientjchem.org For example, in a series of 2-aryl-2-fluoro-cyclopropylamines, which are monoamine oxidase (MAO) inhibitors, the addition of electron-withdrawing para-substituents increased the potency of MAO A inhibition. nih.gov

Electron-Donating Groups (EDGs) : Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) are EDGs. These groups can increase the electron density of the furan ring, potentially enhancing π-π interactions. However, their effect is highly context-dependent. In the same MAO inhibitor study, electron-donating groups had no significant influence on MAO A inhibition. nih.gov

The following table illustrates the effect of furan ring substitution on the anti-proliferative activity of a series of naphthoquinone-furan-2-cyanoacryloyl hybrids against HeLa cancer cells, demonstrating how different substituents can modulate potency. mdpi.com

| Compound ID | Furan Ring Substituent (R) | IC₅₀ (µM) against HeLa cells |

| 5a | H | 10.65 |

| 5b | 5-CH₃ | 6.27 |

| 5c | 5-Cl | 3.10 |

| 5d | 5-Br | 3.25 |

| 5e | 4,5-di-Br | 5.34 |

Data sourced from a study on naphthoquinone-furan-2-cyanoacryloyl hybrids. mdpi.com The table demonstrates the principle of substituent effects on a furan-containing scaffold.

Modifying the linker that connects the furan and acetamide moieties can impact the compound's ability to adopt the optimal conformation for binding.

Chain Length : As previously discussed, the length of the linker is critical. Shortening or lengthening the butan-2-yl chain would alter the distance between the furan ring and the acetamide group. This could disrupt the optimal positioning of these groups within the target's binding site, likely leading to a decrease in activity. SAR studies on amyloid beta-aggregation inhibitors based on curcumin (B1669340) have shown that the optimal linker length falls within a very narrow range. researchgate.net

Branching : Introducing additional alkyl groups (branching) on the chain would increase its steric bulk. This could either create a more favorable interaction if it fits into a specific hydrophobic pocket or lead to a steric clash that prevents binding.

Unsaturation : Introducing double or triple bonds into the linker would make it more rigid. This could be beneficial if it pre-organizes the molecule into the correct binding conformation, but detrimental if it introduces too much rigidity and prevents the molecule from adapting to the binding site.

The table below shows the effect of modifying a linker on the inhibitory activity of STAT3 inhibitors, illustrating how changes in the linker structure and stereochemistry can significantly affect potency. nih.gov

| Compound ID | Linker Moiety | Stereochemistry | IC₅₀ (µM) for STAT3 DNA-binding |

| SH4-54 (Lead) | Glycine | Achiral | 4.4 |

| 1a | Alanine | (R) | 3.0 |

| 2v | Alanine | (R) | 1.80 |

| 5c | Proline | (S) | 7.2 |

| 5d | Proline | (R) | 2.4 |

Data sourced from a study on carboxylic acid-based STAT3 inhibitors. nih.gov This table illustrates the principles of how linker modification and stereochemistry can impact biological activity.

Modifications and Bioisosteric Replacements of the Acetamide Group (e.g., other amide variants, sulfonamides)

The acetamide group in this compound is a critical pharmacophoric feature that can be systematically modified to probe its interactions with biological targets and to optimize pharmacokinetic properties.

Amide Variants: Altering the acyl portion of the acetamide group can influence potency, selectivity, and metabolic stability. For instance, replacing the methyl group with larger or more complex substituents can explore steric tolerance within a putative binding pocket. Conversely, smaller or electronically different groups can fine-tune hydrogen bonding capabilities and electronic interactions.

| Modification of Acetamide Group | Rationale | Potential Impact |

| Homologation (e.g., propanamide, butanamide) | Explores the size of the lipophilic pocket adjacent to the amide carbonyl. | May enhance van der Waals interactions and improve potency. |

| Introduction of Unsaturation (e.g., acrylamide) | Introduces conformational rigidity and potential for Michael addition reactions with target residues. | Could lead to covalent inhibitors with prolonged duration of action. |

| Cyclic Amides (e.g., lactams) | Constrains the conformation of the side chain, potentially increasing affinity and selectivity. | Reduces conformational flexibility, which can be entropically favorable for binding. |

| Fluorinated Analogues (e.g., trifluoroacetamide) | Alters the electronic properties of the amide and can improve metabolic stability by blocking sites of oxidation. | Can enhance binding affinity through favorable interactions with the target. |

Bioisosteric Replacements: The amide bond is susceptible to hydrolysis by proteases, which can limit the oral bioavailability and duration of action of a drug molecule. Bioisosteric replacement is a key strategy to address this liability while maintaining or improving biological activity.

Table of Potential Bioisosteres for the Acetamide Group

| Bioisostere | Structural Features | Potential Advantages |

|---|---|---|

| Sulfonamide | Tetrahedral geometry, strong hydrogen bond acceptor. | Increased metabolic stability, altered hydrogen bonding patterns. |

| Reverse Amide | Reverses the orientation of the N-H and C=O groups. | Can probe different hydrogen bonding interactions within the binding site. |

| 1,2,3-Triazole | Aromatic, five-membered heterocycle. | Metabolically stable, can mimic the steric and electronic properties of an amide. |

| Oxadiazole | Five-membered heterocycle with two nitrogen and one oxygen atom. | Can act as a hydrogen bond acceptor and is metabolically robust. |

| Ketone | Carbonyl group without the amide nitrogen. | Removes the hydrogen bond donor capability, useful for probing its importance. |

Design Principles for this compound Analogues with Enhanced Specificity

Achieving selectivity for a specific biological target over others is a paramount goal in drug design to minimize off-target effects.

Scaffold Hopping and Fragment-Based Drug Design Approaches

Scaffold Hopping: This strategy involves replacing the core structure (scaffold) of the molecule while retaining the key pharmacophoric elements. For this compound, the furan-butane-amine backbone could be replaced with other scaffolds that present the furan and acetamide pharmacophores in a similar spatial arrangement. This can lead to novel intellectual property and improved physicochemical properties.

Potential Scaffold Hopping Strategies

| Original Scaffold | Hopped Scaffold | Rationale |

|---|---|---|

| Furan-butyl-amine | Thiophene-butyl-amine | Thiophene is a well-established bioisostere for furan, offering different electronic and metabolic properties. |

| Furan-butyl-amine | Phenyl-butyl-amine | A phenyl ring provides a different hydrophobic profile and potential for substitution to explore further interactions. |

Fragment-Based Drug Design (FBDD): FBDD is a powerful method for identifying novel lead compounds. In the context of this compound, one could envision a fragment-based approach where small molecules corresponding to the furan moiety and the N-acetylated aminobutane fragment are screened for binding to a target. Hits from these screens could then be linked or grown to generate potent and selective inhibitors.

Chiral Analog Design and Stereoselective Synthesis

The butan-2-yl portion of this compound contains a stereocenter. It is highly probable that the two enantiomers ((R) and (S)) will exhibit different biological activities and pharmacokinetic profiles. Therefore, the stereoselective synthesis of each enantiomer is crucial for a thorough SAR evaluation.

The design of chiral analogues would involve preparing and testing both the (R)- and (S)-enantiomers of this compound to determine which stereoisomer possesses the desired biological activity (the eutomer) and which is less active or inactive (the distomer). This information is critical for developing a more potent and selective drug with a better therapeutic index. Stereoselective synthesis could be achieved using chiral starting materials, chiral catalysts, or through chiral resolution of a racemic mixture.

Comparative SAR Analysis with Related Furan and Acetamide-Containing Compounds

The furan ring is a common motif in many biologically active compounds. ijabbr.com Its oxygen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions. The SAR of other furan-containing drugs can provide valuable insights into the potential interactions of the furan moiety in this compound. For instance, substitution on the furan ring at the 5-position is a common strategy to enhance potency and modulate properties.

Similarly, the acetamide group is a fundamental building block in medicinal chemistry. Its role as a hydrogen bond donor and acceptor is often critical for target binding. A comparative analysis with other acetamide-containing drugs would help to understand the potential role of this group in the biological activity of the title compound. For example, the orientation and conformational flexibility of the acetamide group can significantly impact binding affinity.

By systematically applying these principles of medicinal chemistry, researchers can explore the SAR of this compound and design novel analogues with potentially improved therapeutic properties.

Mechanistic Investigations of Biological Activity for N 4 Furan 2 Yl Butan 2 Yl Acetamide and Its Analogues

Molecular Target Identification and Validation

The initial step in understanding the biological activity of a compound is to identify its molecular targets, such as specific enzymes, receptors, or transporters. For furan (B31954) and acetamide (B32628) derivatives, a variety of targets have been proposed and investigated.

While specific IC50 and Ki values for N-(4-(furan-2-yl)butan-2-yl)acetamide are not extensively documented in publicly available literature, studies on analogous compounds provide insights into potential enzymatic inhibition. For instance, certain acetamide derivatives have been shown to be potent inhibitors of α-l-fucosidases. One such derivative, N-(2-fluorophenyl)-2β-DFJ acetamide, exhibited highly potent and selective inhibition of bovine kidney, rat epididymis, and human lysosome α-l-fucosidases, with IC50 values of 0.012, 0.044, and 0.0079μM, respectively. nih.gov This suggests that this compound could potentially exhibit inhibitory activity against similar glycosidase enzymes, a hypothesis that warrants further biochemical investigation. The mode of inhibition for these related compounds often involves interaction with the active site of the enzyme. nih.gov

Interactive Data Table: Enzyme Inhibition by Acetamide Analogues

| Compound | Enzyme | IC50 (µM) | Source |

|---|---|---|---|

| N-(2-fluorophenyl)-2β-DFJ acetamide | Bovine Kidney α-l-fucosidase | 0.012 | nih.gov |

| N-(2-fluorophenyl)-2β-DFJ acetamide | Rat Epididymis α-l-fucosidase | 0.044 | nih.gov |

The interaction of furan-containing compounds with various cellular receptors is another key area of mechanistic investigation. While specific receptor binding data for this compound is limited, the broader class of furan derivatives is known to interact with receptors involved in inflammatory and metabolic pathways. nih.gov For example, some natural furan derivatives have been shown to modify signaling pathways such as those involving peroxisome proliferator-activated receptor gamma (PPAR-ɣ), a nuclear receptor that plays a critical role in inflammation and metabolism. nih.gov Further research using radioligand binding assays and surface plasmon resonance could elucidate the specific receptor affinities and interaction kinetics of this compound.

Cellular Pathway Modulation Studies

Understanding how a compound affects cellular pathways provides a broader context for its biological activity. This involves examining changes in gene and protein expression, as well as downstream signaling events.

Gene expression and proteomic studies are powerful tools for identifying the cellular pathways modulated by a bioactive compound. For furan derivatives with anticancer properties, studies have shown modulation of key signaling pathways. For example, certain furan derivatives have been found to exhibit antiproliferative activity by promoting the activity of PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways. nih.gov These pathways are crucial for cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. Future studies on this compound could employ techniques like microarray analysis, RNA-sequencing, and mass spectrometry-based proteomics to map its impact on the transcriptome and proteome of relevant cell models.

Investigating downstream signaling cascades provides a more detailed picture of a compound's mechanism of action. Furan derivatives have been shown to affect signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli and plays a key role in inflammation. nih.gov By examining the phosphorylation status of key proteins in these cascades, such as ERK, JNK, and p38 MAP kinases, researchers can determine the specific signaling nodes affected by this compound.

Mechanistic Insights from In Vitro Biological Assays

In vitro assays provide valuable information about the specific mechanisms underlying a compound's antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Mechanisms: The antimicrobial activity of furan derivatives can be attributed to several mechanisms. The lipophilic nature of the furan ring may facilitate passage through the microbial cell wall. nih.gov Some thiourea (B124793) derivatives containing a furan moiety are thought to inhibit bacterial growth by targeting the bacterial actin MreB. nih.gov For this compound, its antimicrobial potential could be explored through assays that measure cell wall integrity, enzyme inhibition (such as DNA gyrase or dihydrofolate reductase), and effects on microbial protein synthesis.

Anticancer Mechanisms: The anticancer activity of furan and acetamide derivatives is often linked to the induction of apoptosis and cell cycle arrest. nih.govnih.gov For instance, some N-(substituted phenyl)acetamide derivatives have been shown to inhibit the proliferation of cancer cells by causing an accumulation of cells in the S phase of the cell cycle. nih.gov The anticancer mechanism of this compound could be investigated by assessing its effects on cell viability, apoptosis markers (like caspase activation and PARP cleavage), and cell cycle distribution in various cancer cell lines.

Anti-inflammatory Mechanisms: Furan derivatives can exert anti-inflammatory effects through multiple mechanisms. These include the suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the regulation of inflammatory gene expression. nih.gov The antioxidant properties of the furan ring, such as scavenging free radicals, also contribute to its anti-inflammatory effects. nih.gov The anti-inflammatory mechanism of this compound could be elucidated by measuring its impact on the production of inflammatory cytokines (e.g., TNF-α, IL-6) and the expression of inflammatory enzymes (e.g., iNOS, COX-2) in cellular models of inflammation.

Investigation of Cytotoxicity Mechanisms (e.g., apoptosis, necrosis, cell cycle arrest)

Furan derivatives have been shown to exert cytotoxic effects on various cell lines through mechanisms that include the induction of apoptosis, necrosis, and cell cycle arrest.

Studies on furan-2-yl acetate (B1210297) (F2A), a related furan-containing compound, demonstrated selective cytotoxicity towards tumor cell lines with IC50 values less than 15 µg/mL, while being less toxic to non-tumor cells (IC50 > 25 µg/mL). researchgate.netscialert.net The cytotoxic mechanism in HeLa cells was found to be mediated by apoptosis, as evidenced by morphological changes, DNA fragmentation, and the activation of key apoptotic proteins. researchgate.netscialert.net Specifically, F2A treatment led to the mitochondrial release of cytochrome c, increased expression of caspases 3 and 9, and cleavage of PARP. researchgate.netscialert.net Furthermore, the study indicated a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax, suggesting the involvement of the intrinsic apoptotic pathway. researchgate.netscialert.net The induction of apoptosis was also linked to the generation of reactive oxygen species (ROS) and lipid peroxidation. researchgate.netscialert.net

Other furan-based derivatives have also been found to induce cell cycle arrest. For instance, certain novel furan compounds were shown to cause cell cycle disruption at the G2/M phase in breast cancer cells (MCF-7). nih.gov This cell cycle arrest was accompanied by an accumulation of cells in the pre-G1 phase, indicative of apoptosis. nih.gov The apoptotic cascade was further confirmed by positive annexin (B1180172) V/PI staining and the modulation of apoptotic regulatory proteins, including an increase in p53 and Bax levels and a decrease in Bcl-2. nih.gov

The parent furan molecule itself has been shown to promote cytotoxic effects by inducing DNA damage and apoptosis in Leydig cells. nih.gov This suggests a fundamental genotoxic potential for the furan ring that may contribute to the cytotoxicity of its derivatives.

Table 1: Cytotoxic Activity of Furan Analogues

| Compound | Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|---|

| Furan-2-yl acetate (F2A) | Various tumor cells | < 15 µg/mL | Apoptosis, mitochondrial pathway, ROS generation. researchgate.netscialert.net |

| Furan-2-yl acetate (F2A) | Non-tumor cells | > 25 µg/mL | Lower cytotoxicity. researchgate.netscialert.net |

| Pyridine (B92270) carbohydrazide (B1668358) 4 (furan-based) | MCF-7 | 4.06 µM | G2/M phase cell cycle arrest, apoptosis. nih.gov |

| N-phenyl triazinone 7 (furan-based) | MCF-7 | 2.96 µM | G2/M phase cell cycle arrest, apoptosis. nih.gov |

Analysis of Antimicrobial Action (e.g., cell wall synthesis inhibition, DNA gyrase inhibition)

The antimicrobial properties of furan derivatives are well-documented, with various mechanisms of action proposed. nih.govresearchgate.net These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. ijabbr.com

One of the key mechanisms of antimicrobial action for some heterocyclic compounds is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. While direct evidence for this compound is not available, molecular docking studies of other acetamide derivatives, such as those of 2-mercaptobenzothiazole, have shown potential interactions with the hydrophobic pockets of bacterial DNA gyrases. nih.gov This suggests that furan-acetamide structures could potentially target this enzyme.

The general antimicrobial activity of furan derivatives is thought to stem from the chemical properties of the furan ring itself. ijabbr.com The therapeutic effects of these derivatives are often linked to their ability to act on various cellular receptors and enzymes. ijrti.org For instance, some synthesized 3,5-disubstituted furan derivatives have demonstrated antibacterial activity with minimum inhibitory concentration (MIC) values as low as 200 µg/ml against B. subtilis and Escherichia coli. ijrti.org

While specific studies on cell wall synthesis inhibition by this compound are lacking, the broad spectrum of antimicrobial activities associated with furan derivatives suggests that they may act through multiple mechanisms, which could potentially include interference with cell wall integrity. ijabbr.com

Table 2: Antimicrobial Activity of Furan Analogues

| Compound/Analogue Type | Target Organism(s) | Observed Effect/Mechanism |

|---|---|---|

| 3-aryl-3-(furan-2-yl) propanoic acid derivatives | Escherichia coli | Inhibition of growth (MIC of 64 µg/mL for one derivative). ijabbr.com |

| 2,4-disubstituted furan derivatives | Escherichia coli, Proteus vulgaris | Superior antibacterial activity. ijabbr.com |

| N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine | Escherichia coli, Staphylococcus aureus | Significant action against both Gram-positive and Gram-negative bacteria. ijabbr.com |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | Antibacterial activity. ijabbr.com |

| 3,5-disubstituted furan derivatives | B. subtilis, Escherichia coli | MIC value of 200 µg/ml. ijrti.org |

Exploration of Anti-inflammatory Pathways (e.g., COX inhibition, cytokine modulation)

Furan and acetamide moieties are present in various compounds known for their anti-inflammatory properties. ijabbr.com The mechanisms underlying these effects often involve the inhibition of key inflammatory enzymes and the modulation of cytokine production.

Cyclooxygenase (COX) enzymes, particularly COX-2, are major targets for anti-inflammatory drugs. A number of acetamide derivatives have been developed as selective COX-II inhibitors. archivepp.comresearchgate.netarchivepp.com These compounds are designed to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. galaxypub.co The anti-inflammatory potential of pyrazole (B372694) acetamide derivatives, for example, has been demonstrated. galaxypub.co While direct COX inhibition data for this compound is not available, its structural components suggest that it could potentially interact with the COX enzymes.

Furan derivatives can also exert anti-inflammatory effects by modulating various signaling pathways and reducing the production of inflammatory mediators. nih.gov Natural furan derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are key players in the inflammatory response. nih.gov Furthermore, these compounds can regulate the expression of inflammatory mediators at the mRNA level and exhibit antioxidant activity by scavenging free radicals. nih.gov The anti-inflammatory properties of some natural furan derivatives are linked to their ability to modulate signaling pathways such as MAPK and PPAR-γ. researchgate.net

Table 3: Anti-inflammatory Potential of Furan and Acetamide Analogues

| Compound/Analogue Type | Proposed Anti-inflammatory Mechanism |

|---|---|

| Acetamide derivatives | Selective COX-II inhibition. archivepp.comresearchgate.netarchivepp.com |

| Natural furan derivatives | Suppression of NO and PGE2 production. nih.gov |

| Natural furan derivatives | Regulation of inflammatory mediator mRNA expression. nih.gov |

| Natural furan derivatives | Modulation of MAPK and PPAR-γ signaling pathways. researchgate.net |

| Pyrazole acetamide derivatives | Potential anti-inflammatory efficacy. galaxypub.co |

Translational Aspects and Future Research Directions for N 4 Furan 2 Yl Butan 2 Yl Acetamide

Potential as Chemical Probes for Elucidating Biological Systems

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function in cellular and physiological systems. The structural characteristics of N-(4-(furan-2-yl)butan-2-yl)acetamide make it a candidate for development into a chemical probe. The furan (B31954) ring, an electron-rich aromatic system, can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding, with biological macromolecules. ijabbr.com

The development of this compound as a chemical probe would involve systematic modifications to introduce reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups for target identification via photo-affinity labeling. Such probes could be invaluable in identifying novel binding partners and elucidating the mechanism of action of furan-containing bioactive compounds.

Table 7.1: Structural Features of this compound and Their Potential as a Chemical Probe

| Structural Moiety | Potential Role in Biological Interaction | Possible Modification for Probe Development |

|---|---|---|

| Furan Ring | Can engage in π-π stacking, hydrophobic interactions, and act as a hydrogen bond acceptor. ijabbr.com | Introduction of substituents for modulating selectivity or adding reporter groups. |

| Butan-2-yl Linker | Provides conformational flexibility and optimal spacing between the furan and acetamide (B32628) groups. | Altering linker length or rigidity to fine-tune binding affinity and specificity. |

| Acetamide Group | Can act as a hydrogen bond donor (N-H) and acceptor (C=O), crucial for target binding. mdpi.com | Attachment of fluorescent tags or cross-linking agents to the terminal methyl group. |

Advancements in Lead Optimization Strategies for this compound Derivatives

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, several established lead optimization strategies can be employed to develop derivatives with improved therapeutic potential.

Structure-Activity Relationship (SAR) studies would be fundamental. This involves synthesizing a library of analogs by systematically modifying each part of the molecule—the furan ring, the alkyl chain, and the acetamide group—and evaluating their biological activity. For instance, substituting the furan ring at the 5-position with electron-donating or electron-withdrawing groups could significantly alter its biological profile. utripoli.edu.lyutripoli.edu.ly Bioisosteric replacement, such as replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole, could also lead to derivatives with different activities and properties. mdpi.com

Table 7.2: Lead Optimization Strategies for this compound Derivatives

| Optimization Strategy | Example Modification | Desired Outcome |

|---|---|---|

| Structure-Activity Relationship (SAR) | Substitution on the furan ring (e.g., adding a nitro or methyl group). | Enhanced potency and target selectivity. utripoli.edu.ly |

| Bioisosteric Replacement | Replacing the furan ring with a thiophene or pyridine (B92270) ring. | Improved metabolic stability or novel biological activity. mdpi.com |

| Scaffold Hopping | Replacing the furan-butyl-acetamide core with a different chemical scaffold that maintains key pharmacophoric features. | Discovery of novel intellectual property and overcoming potential liabilities. |

| Rigidification | Incorporating the flexible butyl chain into a cyclic structure. | Increased binding affinity and selectivity by reducing conformational entropy. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research by accelerating various stages of drug discovery and development. mdpi.com For this compound, these computational tools can be applied to predict biological activities, optimize molecular properties, and design novel derivatives. researchgate.net

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed using ML algorithms to correlate the structural features of this compound derivatives with their biological activities. These models can then be used to screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing. nih.gov Furthermore, AI can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify and mitigate potential liabilities early in the discovery process. researchgate.net

Table 7.3: Application of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Virtual Screening | High-throughput screening of large compound databases to identify molecules with similar features to this compound. | Rapid identification of new hits and potential biological targets. |

| QSAR Modeling | Building predictive models that link the chemical structure of derivatives to their biological activity. | Guiding the design of more potent and selective compounds. nih.gov |

| ADMET Prediction | Using computational models to predict pharmacokinetic and toxicity profiles of virtual compounds. researchgate.net | Early-stage deselection of compounds with unfavorable properties, reducing late-stage attrition. |

| De Novo Drug Design | Generative AI models can design entirely new molecules based on desired properties and target interactions. | Exploration of novel chemical space and generation of innovative drug candidates. |

Unexplored Chemical Space and Novel Derivatization Strategies for this compound

Exploring novel chemical space is essential for discovering next-generation therapeutics. For this compound, several derivatization strategies can be envisioned to generate structurally diverse analogs with potentially new biological activities.

One approach is the functionalization of the furan ring. Electrophilic substitution reactions can be used to introduce a variety of substituents at the C5 position. ijabbr.com Another strategy involves modifying the acetamide group. For example, the acetyl group could be replaced with other acyl groups, or the amide N-H could be substituted. A more advanced strategy is "fragment-based" derivatization, where the core scaffold is combined with other pharmacologically relevant fragments to create hybrid molecules.

Table 7.4: Novel Derivatization Strategies for this compound

| Derivatization Site | Strategy | Example of Novel Structure |

|---|---|---|

| Furan Ring | Introduction of diverse substituents at the 5-position via electrophilic substitution. | 5-Nitro-N-(4-(furan-2-yl)butan-2-yl)acetamide |

| Alkyl Chain | Introduction of functional groups (e.g., hydroxyl, amino) or creating cyclic analogs. | N-(4-(furan-2-yl)-3-hydroxybutan-2-yl)acetamide |

| Acetamide Moiety | Replacement of the acetyl group with other moieties or formation of more complex heterocyclic systems. | N-(4-(furan-2-yl)butan-2-yl)benzamide |

| Molecular Hybridization | Linking the core structure to another known bioactive scaffold (e.g., a quinoline (B57606) or benzothiazole). | A hybrid molecule incorporating both the furan-acetamide scaffold and a known kinase inhibitor fragment. nih.gov |

Synergistic Effects of this compound with Other Bioactive Molecules

Combination therapy, where two or more drugs are used together, is a common strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce side effects. Given the broad spectrum of biological activities associated with furan derivatives, this compound and its optimized derivatives could be investigated for synergistic effects with existing drugs. utripoli.edu.ly

For instance, if a derivative of this compound is found to have antimicrobial activity, it could be tested in combination with conventional antibiotics. This combination might restore the efficacy of an antibiotic to which bacteria have developed resistance. Similarly, if an anticancer effect is identified, combination studies with known chemotherapeutic agents could reveal synergistic interactions that lead to enhanced tumor cell killing or the ability to use lower, less toxic doses of the conventional drug. nih.gov

Table 7.5: Hypothetical Synergistic Combinations with this compound

| Potential Activity of Derivative | Drug Class for Combination | Rationale for Synergy |

|---|---|---|

| Antimicrobial | Beta-lactam antibiotics | Overcoming bacterial resistance mechanisms (e.g., by inhibiting efflux pumps or enzymes). |

| Anticancer | DNA-damaging agents (e.g., cisplatin) | Potentiating cancer cell apoptosis or inhibiting DNA repair pathways. nih.gov |

| Anti-inflammatory | Nonsteroidal anti-inflammatory drugs (NSAIDs) | Targeting different inflammatory pathways to achieve a more potent anti-inflammatory response. |

| Antifungal | Azole antifungals (e.g., fluconazole) | Disrupting the fungal cell membrane through different mechanisms, leading to enhanced fungal cell death. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products